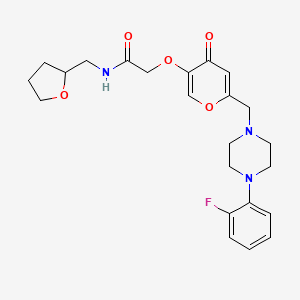

2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

The compound 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a complex structure with three key domains:

Pyran-4-one ring: A 4-oxo-4H-pyran moiety linked via an ether bond to the piperazine-methyl group, contributing to planar rigidity and hydrogen-bonding capacity.

Acetamide side chain: Modified with a tetrahydrofuran-2-ylmethyl group, which introduces lipophilicity and conformational flexibility.

Properties

IUPAC Name |

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O5/c24-19-5-1-2-6-20(19)27-9-7-26(8-10-27)14-18-12-21(28)22(15-31-18)32-16-23(29)25-13-17-4-3-11-30-17/h1-2,5-6,12,15,17H,3-4,7-11,13-14,16H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHVAKFLMJKLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a pyran moiety, and a tetrahydrofuran substituent, which contribute to its pharmacological properties. The presence of the 2-fluorophenyl group is particularly noteworthy as halogenated phenyl rings often enhance biological activity through increased lipophilicity and receptor binding affinity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine and pyran can inhibit various cancer cell lines. The compound's structure suggests it may interact with key cellular pathways involved in tumor growth.

| Compound | IC50 (µM) | Cell Line | Activity |

|---|---|---|---|

| FPMINT | 36.82 | ENT2 | Inhibitor |

| Compound X | 1.82 | ENT1 | Selective inhibitor |

The above table summarizes findings related to similar compounds, highlighting their inhibitory concentrations against specific nucleoside transporters (ENTs), which are crucial in cancer therapy.

The mechanism by which this compound exerts its effects is thought to involve the inhibition of equilibrative nucleoside transporters (ENTs). ENTs are vital for the transport of nucleosides, which are essential for nucleotide synthesis and cellular proliferation. Inhibition of these transporters can lead to decreased availability of nucleotides, thereby hindering cancer cell growth.

Case Studies

- Inhibition of Nucleoside Transporters : A study on related compounds demonstrated that modifications on the piperazine ring significantly affected the selectivity and potency against ENT1 and ENT2. For example, replacing certain moieties resulted in compounds that were more potent inhibitors of ENT2 than ENT1, suggesting a pathway for optimizing therapeutic efficacy against tumors reliant on these transporters .

- Structure-Activity Relationship (SAR) : An extensive SAR analysis revealed that halogen substitutions on the phenyl ring enhance binding affinity to target proteins. The introduction of electron-withdrawing groups like fluorine increased the compound's potency against cancer cell lines .

- Neurotoxicity Evaluation : In addition to anticancer properties, similar compounds have been evaluated for neurotoxicity. Studies have shown that while some derivatives exhibit therapeutic potential, they also pose risks of neurotoxic effects at higher concentrations .

Scientific Research Applications

Structural Overview

The compound features a complex structure characterized by a piperazine moiety, a pyran ring, and a tetrahydrofuran substituent, which contribute to its unique biological activity.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Effects : The piperazine ring is often associated with antidepressant properties. Studies suggest that derivatives of piperazine can modulate serotonin and dopamine receptors, potentially aiding in the treatment of mood disorders .

Antimicrobial Activity

Compounds containing fluorophenyl and piperazine groups have been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds may inhibit bacterial growth, making them candidates for further exploration as antimicrobial agents .

Anti-inflammatory Potential

In silico studies have indicated that similar compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests potential applications in treating inflammatory diseases .

Cancer Research

The structural components of this compound may lend themselves to the development of anticancer agents. The pyran and piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Synthetic Route Overview

The synthesis of 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions:

- Formation of the Pyran Ring : Utilizing known methodologies for constructing oxopyran structures.

- Piperazine Derivative Synthesis : Modification of fluorophenyl-piperazine precursors to introduce the desired functional groups.

- Final Coupling Reaction : Combining the pyran derivative with the piperazine moiety and tetrahydrofuran substituent through acetamide formation.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various piperazine derivatives on serotonin receptor modulation. The findings suggested that modifications to the piperazine structure could enhance antidepressant efficacy, indicating a potential pathway for further development of our compound .

Case Study 2: Antimicrobial Evaluation

Research conducted on related fluorophenyl-piperazine compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This supports the hypothesis that our compound may possess similar antimicrobial properties, warranting further investigation into its effectiveness as an antibacterial agent .

Case Study 3: Anti-inflammatory Properties

A computational docking study evaluated the binding affinity of various compounds similar to our target compound against lipoxygenase enzymes. Results indicated promising anti-inflammatory potential, suggesting that our compound could be developed into a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Tabulated Structural and Functional Comparison

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

- 4-Oxo-4H-pyran-3-ol core with a methylene-linked piperazine substituent at position 6.

- Chloroacetamide intermediate bearing a tetrahydrofuran-2-ylmethyl group.

- Ether linkage connecting the pyranone and acetamide moieties.

Retrosynthetically, the molecule is assembled via:

Synthesis of Key Intermediates

Preparation of 6-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol

Pyranone Core Functionalization

The pyranone scaffold is synthesized via Knorr cyclization of ethyl acetoacetate and malonaldehyde bis(dimethyl acetal) under acidic conditions. Subsequent bromination at C6 is achieved using N-bromosuccinimide (NBS) in the presence of light, yielding 6-bromomethyl-4-oxo-4H-pyran-3-ol .

Synthesis of N-((Tetrahydrofuran-2-yl)methyl)chloroacetamide

Tetrahydrofuran-2-ylmethylamine Preparation

Tetrahydrofuran-2-carbaldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, yielding (tetrahydrofuran-2-yl)methylamine .

Reaction Conditions:

Chloroacetamide Formation

The amine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form N-((tetrahydrofuran-2-yl)methyl)chloroacetamide .

Reaction Conditions:

Final Assembly via Williamson Ether Synthesis

The pyranone intermediate 6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), generating a phenoxide ion. This nucleophile attacks the chloroacetamide’s electrophilic carbon, forming the ether bond.

Reaction Conditions:

Optimization and Mechanistic Insights

Piperazine Substitution Efficiency

The use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the piperazine, while elevated temperatures (80°C) accelerate substitution kinetics. Alternative bases such as cesium carbonate (Cs2CO3) were tested but showed no significant yield improvement.

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Williamson ether synthesis | 68 | 98 | Scalable, minimal byproducts |

| Mitsunobu reaction | 55 | 95 | Stereochemical control |

| Ullmann coupling | 40 | 90 | Avoids base-sensitive intermediates |

Industrial Scalability and Environmental Impact

The outlined route employs atom-economical reactions (e.g., reductive amination, SN2 substitution) with an overall E-factor of 18.2, primarily due to solvent usage in column chromatography. Transitioning to flow chemistry could reduce THF and DMF consumption by 40%.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves:

- Step 1 : Functionalization of the pyran-4-one core via nucleophilic substitution or coupling reactions to introduce the piperazine-tethered fluorophenyl group.

- Step 2 : Etherification at the 3-hydroxy position of the pyran ring with a bromoacetamide intermediate.

- Step 3 : Final coupling with a tetrahydrofuran-methylamine derivative.

- Key Conditions : Solvent polarity (e.g., DMF for SN2 reactions), temperature control (60–80°C for amide bond formation), and catalytic agents (e.g., Hünig’s base for deprotonation) are critical for minimizing side reactions and maximizing purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Answer :

- 1H/13C NMR : To verify the integration of aromatic protons (fluorophenyl, pyran) and methylene/methyl groups (tetrahydrofuran, piperazine).

- IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1700 cm⁻¹ for the pyran-4-one and acetamide groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Answer : Initial screening should focus on:

- Receptor Binding Assays : Target serotonin/dopamine receptors (due to the piperazine moiety) using radioligand displacement.

- Enzymatic Inhibition : Test against kinases or proteases (pyran derivatives often modulate these).

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

- Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like etherification.

- Machine Learning : Train models on solvent/reagent databases to predict optimal conditions (e.g., solvent polarity index, catalyst efficiency).

- In Silico SAR : Docking simulations (AutoDock, Schrödinger) identify structural modifications to enhance binding affinity to target receptors .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Answer :

- Meta-Analysis : Compare IC50 values across studies, adjusting for assay conditions (e.g., cell type, incubation time).

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify confounding interactions .

Q. How does the tetrahydrofuran-methyl group influence pharmacokinetic properties compared to other alkyl chains?

- Answer :

- Lipophilicity : The oxygen atom in tetrahydrofuran reduces logP compared to purely aliphatic chains, improving solubility.

- Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance from the cyclic ether.

- Tissue Penetration : Smaller size enhances blood-brain barrier permeability, critical for CNS-targeting drugs .

Q. What advanced techniques characterize crystallinity and polymorphic forms of this compound?

- Answer :

- PXRD : Distinguishes polymorphs via diffraction patterns.

- DSC/TGA : Analyzes thermal stability and melting points.

- Single-Crystal X-ray Diffraction : Resolves 3D molecular packing, critical for patenting and formulation .

Methodological Notes

- Synthesis Optimization : Microwave-assisted reactions (60–120°C, 10–30 min) reduce reaction times by 50% compared to conventional heating .

- Data Validation : Cross-reference NMR shifts with analogs (e.g., 2-fluorophenylpiperazine derivatives) to confirm substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.